

NSC622608: A Small Molecule Ligand of the VISTA Immune Checkpoint

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Compound of Interest

Compound Name: NSC622608

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

V-domain Ig suppressor of T-cell activation (VISTA), also known as VSIR, is a critical negative checkpoint regulator that plays a significant role in suppressing T-cell activation and maintaining immune homeostasis.[1][2] Its expression is predominantly found on hematopoietic cells, with the highest levels on myeloid cells and lower levels on T-cells.[3] VISTA functions as both a ligand and a receptor, contributing to the complex network of immune regulation.[4][5] The identification of small molecule ligands for VISTA presents a promising avenue for the development of novel cancer immunotherapies.[1] This technical guide focuses on **NSC622608**, the first-in-class small molecule ligand identified for VISTA, and its subsequent optimization.[1]

Discovery and Optimization of NSC622608

NSC622608 was identified as a VISTA ligand through a Förster resonance energy transfer (FRET)-based high-throughput screening of a library of small molecules.[1] This initial hit underwent structural optimization, leading to the development of a more potent analog, referred to as compound III.

Quantitative Data

The binding affinities and inhibitory concentrations of **NSC622608** and its optimized analog III for VISTA have been characterized using various biochemical and biophysical assays.

Compound	Assay Type	Target	Parameter	Value
NSC622608	FRET	Human VISTA	IC50	~10 μ M
Compound III	FRET	Human VISTA	IC50	0.49 ± 0.05 μ M
Compound III	ELISA	Human VISTA	EC50	0.53 ± 0.04 μ M
NSC622608 (or a closely related analog, 6809-0223)	Microscale Thermophoresis (MST)	Murine VISTA-ECD	Kd	0.647 ± 0.0387 μ M ^[6]

Experimental Protocols

FRET-Based High-Throughput Screening

This assay was employed for the initial identification of small molecule VISTA ligands.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled VISTA protein and its binding partner. Inhibition of this interaction by a small molecule results in a decrease in the FRET signal.

Methodology:

- **Protein Labeling:** Recombinant human VISTA extracellular domain (ECD) is labeled with a FRET donor fluorophore (e.g., Terbium cryptate) and its binding partner with a FRET acceptor fluorophore.
- **Assay Plate Preparation:** The assay is performed in a high-throughput format using 384- or 1536-well plates.
- **Compound Screening:** A library of small molecules is added to the wells containing the labeled proteins.

- **Signal Detection:** The FRET signal is measured using a plate reader capable of time-resolved FRET measurements. A decrease in the FRET ratio indicates a potential hit.
- **Dose-Response Analysis:** Hit compounds are further evaluated in a dose-response format to determine their IC50 values.

Saturation Transfer Difference (STD) NMR

STD NMR was utilized to confirm the binding of **NSC622608** to VISTA and to map the binding epitope.

Principle: This technique relies on the transfer of saturation from the protein to a bound ligand. Protons on the ligand that are in close proximity to the protein receive saturation, resulting in a decrease in their signal intensity in a difference spectrum.

Methodology:

- **Sample Preparation:** A solution containing the VISTA protein and a molar excess of the ligand (**NSC622608**) is prepared in a deuterated buffer.
- **NMR Data Acquisition:** Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation frequency is far from any protein or ligand signals.
- **Difference Spectrum:** The "on-resonance" spectrum is subtracted from the "off-resonance" spectrum to generate the STD spectrum.
- **Epitope Mapping:** The relative intensities of the signals in the STD spectrum reveal which protons of the ligand are in closest contact with the protein, thereby defining the binding epitope.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA was used to confirm the inhibitory effect of the optimized compound III on VISTA binding.

Methodology:

- **Plate Coating:** A 96-well plate is coated with recombinant human VISTA-Fc fusion protein.
- **Blocking:** The plate is blocked to prevent non-specific binding.
- **Compound Incubation:** Serial dilutions of the test compound are added to the wells.
- **Binding Partner Addition:** A biotinylated VISTA binding partner is added to the wells.
- **Detection:** Streptavidin-HRP is added, followed by a substrate solution to generate a colorimetric signal.
- **Data Analysis:** The absorbance is measured, and the EC50 value is calculated from the dose-response curve.

T-Cell Proliferation and Activation Assays

These cell-based assays were used to evaluate the functional effects of VISTA inhibition by **NSC622608** and its analogs.

Principle: VISTA signaling suppresses T-cell proliferation and activation. Inhibition of VISTA by a small molecule ligand is expected to restore these functions.

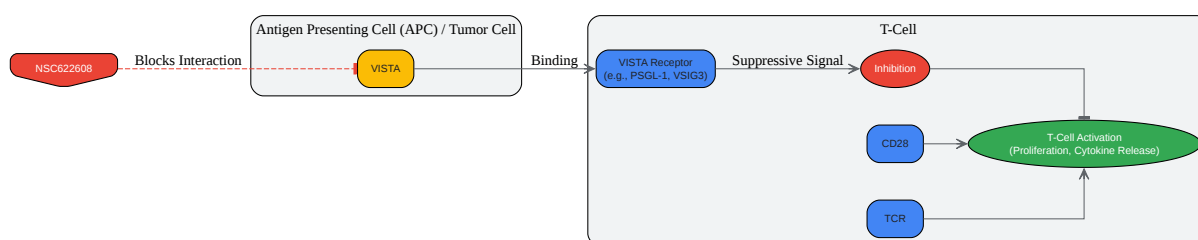
Methodology (CFSE-based Proliferation Assay):

- **Cell Labeling:** T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
- **Co-culture:** The CFSE-labeled T-cells are co-cultured with VISTA-expressing cancer cells in the presence of varying concentrations of the test compound.
- **Stimulation:** T-cells are stimulated with anti-CD3/CD28 antibodies to induce proliferation.
- **Flow Cytometry Analysis:** After a period of incubation, the fluorescence of the T-cells is analyzed by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division, allowing for the quantification of proliferation.
- **Activation Marker Analysis:** T-cell activation can be assessed by staining for surface markers such as CD25 and CD69 and analyzing their expression by flow cytometry.

Signaling Pathways and Experimental Workflows

VISTA Signaling Pathway

VISTA acts as a negative regulator of T-cell activation. While its downstream signaling is still being fully elucidated, it is known to suppress T-cell proliferation and cytokine production.[2] **NSC622608** and its analogs block this inhibitory signal, leading to enhanced T-cell responses.

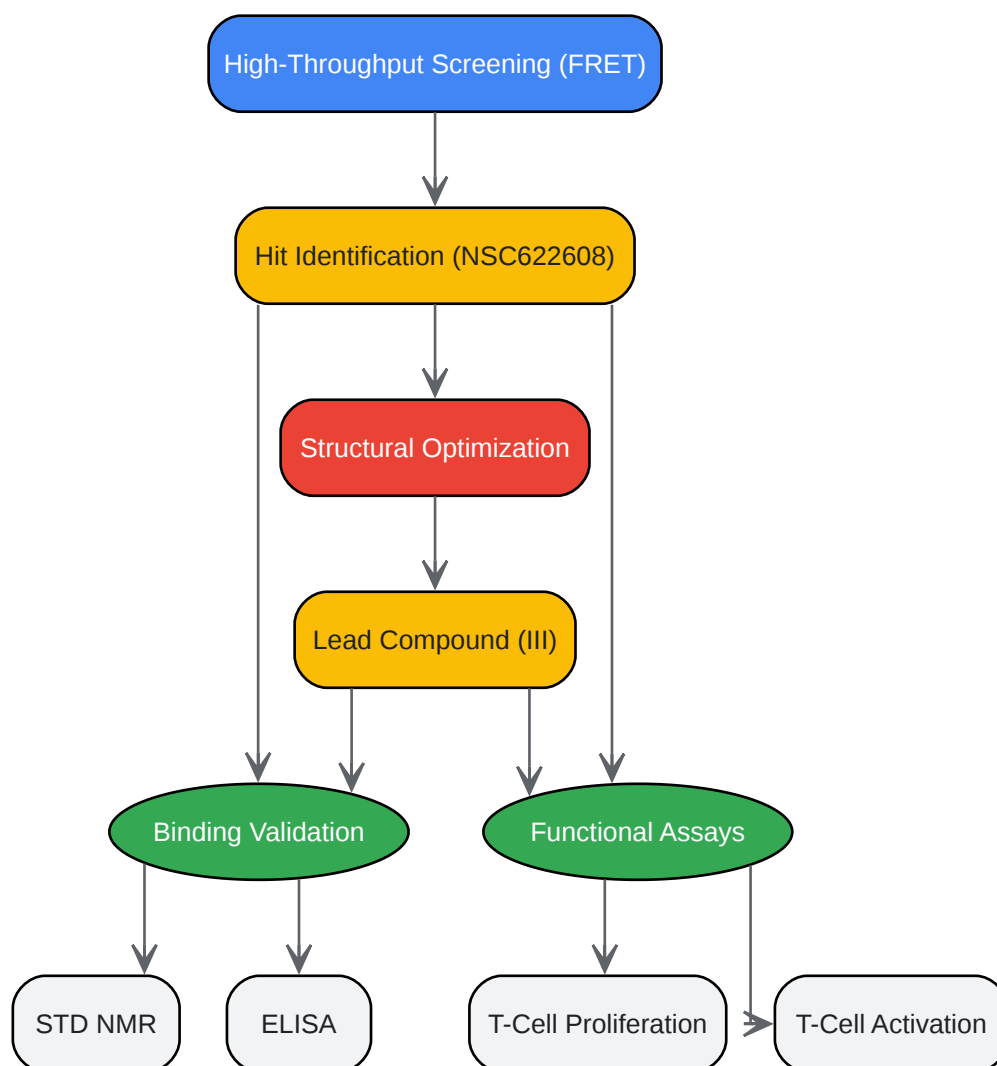


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Caption: VISTA signaling pathway and the inhibitory action of **NSC622608**.

Experimental Workflow for NSC622608 Discovery and Validation

The process of identifying and validating **NSC622608** as a VISTA ligand involved a multi-step workflow.



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Caption: Workflow for the discovery and validation of **NSC622608**.

Conclusion

NSC622608 represents a significant breakthrough as the first small molecule ligand for the immune checkpoint VISTA. Its discovery and subsequent optimization have paved the way for the development of a new class of orally bioavailable immunomodulators. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further explore the therapeutic potential of targeting VISTA in oncology and beyond.

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